Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-
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Overview
Description
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl-: is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound is part of a broader class of spiro compounds known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- typically involves a multi-step process. One common method includes the condensation of substituted isatins with 1,3-diketone compounds in the presence of a catalyst. For example, a mild and efficient synthetic route has been developed using graphene oxide-supported dicationic ionic liquid as a heterogeneous catalyst in aqueous media . This method yields high purity products with excellent isolated yields within a short reaction time.
Industrial Production Methods
Industrial production of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiroxanthene derivatives, while reduction could produce spirohydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for developing new therapeutics .
Medicine
In medicine, Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[indoline-3,9’-xanthene]
- Spiro[acridine-9,9’-xanthene]
- Spiro[pyrrolidine-3,9’-xanthene]
Uniqueness
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
648928-57-8 |
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Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-butylspiro[piperidine-3,9'-xanthene] |
InChI |
InChI=1S/C21H25NO/c1-2-3-14-22-15-8-13-21(16-22)17-9-4-6-11-19(17)23-20-12-7-5-10-18(20)21/h4-7,9-12H,2-3,8,13-16H2,1H3 |
InChI Key |
ZTRZXTFZUZGZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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